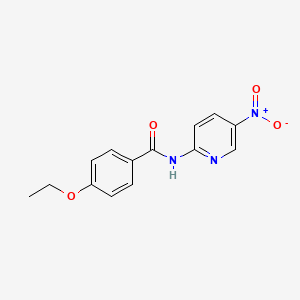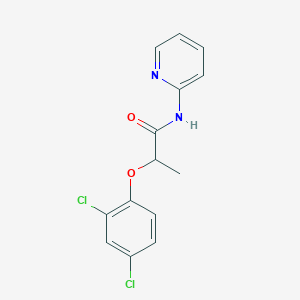
4-ethoxy-N-(5-nitro-2-pyridinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(5-nitro-2-pyridinyl)benzamide, also known as ENB-0040, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
4-ethoxy-N-(5-nitro-2-pyridinyl)benzamide works by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histones. Histones are proteins that help package DNA into chromosomes and play a crucial role in gene expression. By inhibiting HDACs, 4-ethoxy-N-(5-nitro-2-pyridinyl)benzamide can increase the acetylation of histones, leading to the activation of tumor suppressor genes and the suppression of oncogenes.
Biochemical and Physiological Effects:
4-ethoxy-N-(5-nitro-2-pyridinyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. 4-ethoxy-N-(5-nitro-2-pyridinyl)benzamide has also been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-ethoxy-N-(5-nitro-2-pyridinyl)benzamide has several advantages for lab experiments. It is a highly specific inhibitor of HDACs and has been found to exhibit minimal toxicity in vitro. However, it has been found to have poor solubility in water, which can limit its use in certain experiments. Additionally, 4-ethoxy-N-(5-nitro-2-pyridinyl)benzamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Direcciones Futuras
There are several future directions for the study of 4-ethoxy-N-(5-nitro-2-pyridinyl)benzamide. One potential direction is the development of more soluble analogs of 4-ethoxy-N-(5-nitro-2-pyridinyl)benzamide that can be used in a wider range of experiments. Another direction is the study of the pharmacokinetic properties of 4-ethoxy-N-(5-nitro-2-pyridinyl)benzamide in vivo, which can help determine its potential as a therapeutic agent. Additionally, the study of 4-ethoxy-N-(5-nitro-2-pyridinyl)benzamide in combination with other drugs or therapies may lead to improved outcomes in the treatment of cancer, inflammation, and neurodegenerative diseases.
Métodos De Síntesis
4-ethoxy-N-(5-nitro-2-pyridinyl)benzamide can be synthesized using a multi-step process that involves the reaction of 5-nitro-2-pyridinecarboxylic acid with 4-ethoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 4-ethoxy-N-(5-nitro-2-pyridinyl)benzamide.
Aplicaciones Científicas De Investigación
4-ethoxy-N-(5-nitro-2-pyridinyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects and has been used in several studies related to cancer, inflammation, and neurodegenerative diseases. 4-ethoxy-N-(5-nitro-2-pyridinyl)benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition can lead to the activation of tumor suppressor genes and the suppression of oncogenes, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
4-ethoxy-N-(5-nitropyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-2-21-12-6-3-10(4-7-12)14(18)16-13-8-5-11(9-15-13)17(19)20/h3-9H,2H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQMCUBNTBYERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(5-nitropyridin-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-chloro-5-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B4942144.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-N,N-dimethyl-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-sulfonamide](/img/structure/B4942151.png)

![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4942162.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4942163.png)

![1-{[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-ethylpiperazine](/img/structure/B4942179.png)

![5-[(dimethylamino)sulfonyl]-2-methoxy-N-methyl-N-phenylbenzamide](/img/structure/B4942188.png)


![3-(3-nitrophenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one dihydrochloride](/img/structure/B4942198.png)
![methyl 4-{2,5-dioxo-3-[(2-thienylmethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B4942233.png)
